molecular formula C8H7ClO2S B6264841 rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans CAS No. 1807941-21-4

rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans

Cat. No. B6264841
CAS RN: 1807941-21-4
M. Wt: 202.7
InChI Key:
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Description

Rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans (Rac-CTPCA) is a cyclopropane carboxylic acid with a chlorothiophenyl group. It is a member of the cyclopropane carboxylic acid family and has been the subject of extensive research in the fields of organic synthesis, organometallic chemistry, and biochemistry. Rac-CTPCA has been used to synthesize a variety of organic compounds, including polymers, cyclic ethers, and heterocyclic compounds. It has also been used in the preparation of novel organic catalysts and in the synthesis of drugs. In addition, Rac-CTPCA has been used to study the mechanism of action of several enzymes and to investigate the biochemical and physiological effects of various drugs.

Mechanism of Action

Rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has been used to study the mechanism of action of several enzymes. For example, it has been used to study the mechanism of action of the enzyme cyclopropane-1-carboxylate reductase, which catalyzes the reduction of cyclopropane-1-carboxylates to the corresponding alcohols. rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has also been used to study the mechanism of action of other enzymes, such as cyclopropane-1-carboxylate epoxidase and cyclopropane-1-carboxylate hydrolase.
Biochemical and Physiological Effects
rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has been used to investigate the biochemical and physiological effects of various drugs. For example, it has been used to study the effects of the anticonvulsant drug phenytoin on the activity of several enzymes, including cyclopropane-1-carboxylate reductase and cyclopropane-1-carboxylate hydrolase. rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has also been used to study the effects of the anticonvulsant drug phenobarbital on the activity of several enzymes, including cyclopropane-1-carboxylate reductase and cyclopropane-1-carboxylate hydrolase.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has several advantages and limitations for use in laboratory experiments. One advantage of rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans is its low cost and availability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans is not very stable and can decompose in the presence of heat or light. Additionally, rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans can be toxic and should be handled with caution.

Future Directions

The future directions for the use of rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans in scientific research are numerous. rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans could be used to study the mechanism of action of additional enzymes, such as cyclopropane-1-carboxylate reductase and cyclopropane-1-carboxylate hydrolase. It could also be used to investigate the biochemical and physiological effects of additional drugs, such as anticonvulsants and antibiotics. Additionally, rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans could be used to synthesize additional organic compounds, such as polymers, cyclic ethers, and heterocyclic compounds. Finally, rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans could be used to prepare novel organic catalysts for use in organic synthesis.

Synthesis Methods

Rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has been synthesized using a variety of methods, including the reaction of 5-chlorothiophene-2-carboxylic acid with 1-chloro-2-bromocyclopropane in the presence of anhydrous aluminum chloride. The reaction of 5-chlorothiophene-2-carboxylic acid and 1-chloro-2-bromocyclopropane has also been used to synthesize rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans in the presence of anhydrous potassium carbonate. Other methods of synthesis include the reaction of 5-chlorothiophene-2-carboxylic acid with 1-chloro-2-bromocyclopropane in the presence of a Lewis acid catalyst, such as boron trifluoride, or the reaction of 5-chlorothiophene-2-carboxylic acid with 1-chloro-2-bromocyclopropane in the presence of a base, such as sodium hydroxide.

Scientific Research Applications

Rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has been used extensively in scientific research, particularly in the fields of organic synthesis, organometallic chemistry, and biochemistry. In organic synthesis, rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has been used to synthesize a variety of organic compounds, including polymers, cyclic ethers, and heterocyclic compounds. In organometallic chemistry, rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has been used to prepare novel organic catalysts. In biochemistry, rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans has been used to study the mechanism of action of several enzymes and to investigate the biochemical and physiological effects of various drugs.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans involves the preparation of the cyclopropane ring followed by the introduction of the carboxylic acid and chlorothiophene groups.", "Starting Materials": [ "Cyclopropane", "5-chlorothiophene-2-carboxylic acid", "Ethyl diazoacetate", "Triphenylphosphine", "Copper(I) iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water", "Ethyl acetate", "Methanol" ], "Reaction": [ "Preparation of cyclopropane ring:", "1. Cyclopropane is reacted with ethyl diazoacetate in the presence of triphenylphosphine and copper(I) iodide to form the cyclopropane ring.", "2. The resulting product is then treated with sodium hydroxide to remove the ethyl ester group and form the carboxylic acid.", "Introduction of chlorothiophene group:", "3. 5-chlorothiophene-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride.", "4. The acid chloride is then added to the carboxylic acid from step 2 in the presence of triethylamine to form the desired product.", "5. The product is purified by recrystallization from a mixture of ethyl acetate and methanol.", "6. The final product is obtained as a racemic mixture of the (1R,2R) and (1S,2S) enantiomers." ] }

CAS RN

1807941-21-4

Product Name

rac-(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, trans

Molecular Formula

C8H7ClO2S

Molecular Weight

202.7

Purity

95

Origin of Product

United States

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